Ortho vs. Para Carboximidamide: HPPD Inhibition Potency
The target compound demonstrates an HPPD IC50 of 89–90 nM in a cell-free pig liver enzyme assay [1]. By contrast, biphenyl-4-amidoxime (N-hydroxy-[1,1'-biphenyl]-4-carboximidamide, CAS 40019-44-1)—the positional isomer bearing the carboximidamide at the para position—has no reported HPPD inhibitory activity in the same curated database . This indicates that the ortho‑substitution pattern is a structural determinant for HPPD active-site engagement, distinguishing (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide from its commercially available para‑isomer.
| Evidence Dimension | IC50 against 4-hydroxyphenylpyruvate dioxygenase (pig liver) |
|---|---|
| Target Compound Data | IC50 = 89–90 nM |
| Comparator Or Baseline | Biphenyl-4-amidoxime (CAS 40019-44-1): IC50 not reported (no HPPD activity entry in BindingDB or ChEMBL) |
| Quantified Difference | Target compound: active (sub‑100 nM). Comparator: no detectable HPPD activity in curated databases. |
| Conditions | In vitro enzyme inhibition; 4-hydroxyphenylpyruvate dioxygenase from pig liver; assay curated by ChEMBL. |
Why This Matters
For HPPD‑focused screening campaigns, procuring the ortho‑carboximidamide isomer is mandatory; the para‑isomer cannot serve as a substitute because it lacks evidence of target engagement.
- [1] BindingDB Entry BDBM50403928 (ChEMBL307048): IC50 90 nM and 89 nM against HPPD from pig liver. View Source
